N-(4-ethoxyphenyl)-2,4-dinitrobenzamide
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Overview
Description
N-(4-ethoxyphenyl)-2,4-dinitrobenzamide is an organic compound that belongs to the class of dinitrobenzamides This compound is characterized by the presence of an ethoxy group attached to a phenyl ring, which is further connected to a benzamide structure with two nitro groups at the 2 and 4 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethoxyphenyl)-2,4-dinitrobenzamide typically involves a multi-step process. One common method starts with the nitration of 4-ethoxyaniline to produce 4-ethoxy-2,4-dinitroaniline. This intermediate is then reacted with benzoyl chloride in the presence of a base such as pyridine to yield this compound. The reaction conditions often require controlled temperatures and the use of solvents like dichloromethane to ensure high yields and purity of the final product .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial to achieving consistent product quality. Additionally, purification techniques like recrystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
N-(4-ethoxyphenyl)-2,4-dinitrobenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones, which are important intermediates in organic synthesis.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as ceric ammonium nitrate (CAN) are commonly used for oxidation reactions.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are used under basic conditions.
Major Products
The major products formed from these reactions include quinones, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N-(4-ethoxyphenyl)-2,4-dinitrobenzamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(4-ethoxyphenyl)-2,4-dinitrobenzamide involves its interaction with specific molecular targets and pathways. The nitro groups play a crucial role in its reactivity, allowing it to participate in redox reactions and interact with biological macromolecules. The compound can inhibit certain enzymes and disrupt cellular processes, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Phenacetin (N-(4-ethoxyphenyl)acetamide): A pain-relieving and fever-reducing drug with a similar ethoxyphenyl structure but different functional groups.
N-(4-ethoxyphenyl)-2-azetidinones: Compounds with similar structural motifs used in the synthesis of β-lactam antibiotics.
Uniqueness
N-(4-ethoxyphenyl)-2,4-dinitrobenzamide is unique due to the presence of both ethoxy and dinitro groups, which confer distinct chemical reactivity and potential biological activities. Its ability to undergo diverse chemical reactions and its applications in various fields make it a compound of significant interest.
Properties
Molecular Formula |
C15H13N3O6 |
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Molecular Weight |
331.28 g/mol |
IUPAC Name |
N-(4-ethoxyphenyl)-2,4-dinitrobenzamide |
InChI |
InChI=1S/C15H13N3O6/c1-2-24-12-6-3-10(4-7-12)16-15(19)13-8-5-11(17(20)21)9-14(13)18(22)23/h3-9H,2H2,1H3,(H,16,19) |
InChI Key |
QPTSIFABGUAADH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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